2-(4-Methoxyphenyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-18-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17-16/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYDIDCWFYLWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818214 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
The Discovery and Therapeutic Potential of 2-(4-Methoxyphenyl)quinoline: A Technical Deep Dive
Abstract
The discovery of 2-(4-methoxyphenyl)quinoline represents a pivotal moment in the evolution of "privileged scaffolds" in medicinal chemistry. Originally synthesized as a structural probe for structure-activity relationship (SAR) studies, this core moiety has emerged as a critical pharmacophore in the fight against Multidrug Resistance (MDR) in cancer and as a potent backbone for SIRT3 inhibition . This technical guide analyzes the chemical genesis, synthetic pathways, and biological mechanisms of this compound, specifically focusing on its derivative NSC23925 , which has demonstrated the ability to resensitize resistant tumors to paclitaxel and doxorubicin.[1]
Introduction: The "Privileged Scaffold" Hypothesis
In drug discovery, a "privileged scaffold" is a molecular framework capable of acting as a ligand for diverse biological targets. The quinoline ring is a historic example (dating back to quinine), but the specific introduction of a 4-methoxyphenyl group at the C2 position created a unique electronic and steric environment that unlocked new therapeutic pathways.
The this compound moiety is not merely a passive structural element; it serves as a lipophilic anchor . Its discovery shifted the focus from simple quinoline antimalarials to complex modulators of the P-glycoprotein (P-gp) efflux pump, a primary driver of chemotherapy failure.
Key Therapeutic Applications
| Application | Mechanism of Action | Key Derivative |
| MDR Reversal | Inhibition of P-glycoprotein (P-gp/ABCB1) efflux pump. | NSC23925 |
| Epigenetics | Selective inhibition of Mitochondrial Deacetylase Sirtuin-3 (SIRT3). | P6 (Carboxylic acid derivative) |
| Antimalarial | Inhibition of heme polymerization (Hemozoin formation). | 2-arylquinoline analogs |
| Anticancer | G2/M phase cell cycle arrest; Tubulin polymerization inhibition. | This compound-4-carboxamides |
Chemical Synthesis: Protocols and Causality
To access this compound efficiently, two primary methodologies are employed: the classic Pfitzinger Reaction (for scale and carboxylic acid derivatives) and the Suzuki-Miyaura Coupling (for late-stage functionalization).
Method A: Modified Pfitzinger Cyclization (The "Discovery" Route)
This method is preferred for generating the core scaffold with a C4-carboxylic acid handle, essential for further derivatization into bioactive amides.
Rationale: The reaction utilizes isatin and acetophenones under basic conditions. The high atom economy and the simultaneous formation of the pyridine ring make it robust.
Protocol:
-
Reagents: Isatin (10 mmol), 4-Methoxyacetophenone (10 mmol), KOH (33% aq. solution, 5 mL), Ethanol (15 mL).
-
Procedure:
-
Dissolve isatin in warm ethanol. Add 4-methoxyacetophenone.
-
Add KOH solution dropwise. The mixture will turn dark red/brown.
-
Reflux at 80°C for 12–24 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to room temperature. Acidify with glacial acetic acid to pH 4–5. The product, This compound-4-carboxylic acid , will precipitate as a yellow solid.
-
Decarboxylation (Optional for parent core): Heat the carboxylic acid in diphenyl ether at 250°C for 30 mins to yield the unsubstituted this compound.
-
Method B: Suzuki-Miyaura Cross-Coupling
Used when the quinoline ring is already formed (e.g., from 2-chloroquinoline), allowing for modular library generation.
Rationale: Palladium-catalyzed coupling tolerates sensitive functional groups that might not survive the harsh basic conditions of Pfitzinger.
Visualization: Synthetic Pathways
Figure 1: Dual synthetic pathways for accessing the this compound scaffold. The Pfitzinger route (solid lines) is preferred for bulk synthesis of the carboxylic acid precursor.
Biological Mechanism: The NSC23925 Breakthrough
The most significant "discovery" related to this scaffold is NSC23925 (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol). Unlike first-generation P-gp inhibitors (e.g., verapamil) which failed due to toxicity, the this compound core provides high specificity for the P-gp transporter without affecting other ABC transporters like MRP1 or BCRP.
Mechanism of Action (MDR Reversal)
-
Binding: The lipophilic 4-methoxyphenyl group anchors the molecule into the transmembrane domain of P-glycoprotein.
-
Inhibition: It prevents the ATP-dependent hydrolysis required for the conformational change that pumps chemotherapeutics (like Paclitaxel) out of the cell.
-
Result: Intracellular accumulation of the cytotoxic drug increases, restoring apoptosis in resistant cancer cells.
Visualization: MDR Reversal Mechanism
Figure 2: Mechanism of Action for MDR Reversal. The quinoline scaffold inhibits P-gp, preventing chemotherapy efflux and triggering apoptosis.
Experimental Validation: Self-Validating Protocols
To ensure scientific integrity, the synthesis and activity of this compound must be validated using the following characterization data.
Characterization Data (Standard Reference)
-
Physical State: Yellow crystalline solid.
-
Melting Point: 214–216°C (for the carboxylic acid derivative).[2]
-
1H NMR (DMSO-d6, 500 MHz):
-
Look for the characteristic methoxy singlet at
ppm. -
Quinoline protons: Aromatic multiplets between
7.5–8.5 ppm. -
Para-substituted phenyl ring: Two doublets (AA'BB' system) around
7.1 and 8.2 ppm.
-
-
Mass Spectrometry (ESI):
peak corresponding to the molecular weight (e.g., m/z 236.1 for the base structure).
Biological Assay: P-gp Inhibition Screen
Objective: Confirm the ability of the scaffold to reverse resistance.
-
Cell Lines: Use MDR1-overexpressing cells (e.g., SK-OV-3/Paclitaxel-resistant) vs. parental sensitive cells.
-
Treatment: Treat cells with Paclitaxel (0.1 - 1000 nM)
this compound derivative (1 M). -
Readout: MTT or CellTiter-Glo assay after 72 hours.
-
Validation Criteria: A "Reversal Fold" (RF)
indicates significant P-gp inhibition.-
RF = IC50 (Cytotoxic alone) / IC50 (Cytotoxic + Modulator)
-
References
-
Discovery of NSC23925 (MDR Reversal): Duan, Z., et al. "Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer."[1] Journal of Medicinal Chemistry.
-
SIRT3 Inhibitor Discovery: Zhang, B., et al. "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors."[3] Frontiers in Pharmacology.
-
Pfitzinger Reaction Mechanism: Pfitzinger, W. "Chinolinderivate aus Isatin und Ketonen." Journal für Praktische Chemie.
-
Quinoline Scaffold in Cancer Therapy: Solomon, V.R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery."[4] Current Medicinal Chemistry.
-
Crystallographic Data: Llovera, L., et al. "8-Methoxy-4-(4-methoxyphenyl)quinoline." Acta Crystallographica Section E.
Sources
- 1. Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of 2-(4-Methoxyphenyl)quinoline.
Executive Summary
This technical guide provides a comprehensive spectroscopic analysis of 2-(4-Methoxyphenyl)quinoline (CAS: 16032-40-9), a critical pharmacophore in medicinal chemistry.[1][2] Known for its applications in anti-tumor, anti-viral, and anti-tubercular drug development, this compound represents a classic "privileged structure."[2][3] This document details its chemical identity, synthesis logic, and rigorous spectroscopic characterization (
Chemical Profile & Identity
| Parameter | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 4'-Methoxy-2-phenylquinoline |
| CAS Registry Number | 16032-40-9 |
| Molecular Formula | C |
| Molecular Weight | 235.29 g/mol |
| Melting Point | 122–124 °C (Lit.)[1][4][5] |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in CHCl |
Synthesis Context: The Friedländer Annulation
To understand the spectroscopic impurities often found in crude samples, one must understand the synthesis.[2][3] The most robust route is the Friedländer Annulation , condensing 2-aminobenzaldehyde with 4-methoxyacetophenone.[1]
Mechanistic Logic:
-
Condensation: The amino group attacks the ketone carbonyl.[1][2]
-
Cyclization: The aldehyde carbonyl undergoes an intramolecular aldol-type condensation with the alpha-methyl group.[1]
-
Dehydration: Loss of water drives aromatization, yielding the stable quinoline core.[1][2]
Common Impurities: Unreacted 4-methoxyacetophenone (detectable by methyl singlet at
Figure 1: Friedländer synthesis pathway.[1][2] Note the convergent assembly of the quinoline scaffold.
Spectroscopic Characterization
Proton Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl
The spectrum is dominated by two distinct regions: the quinoline backbone (complex multiplet pattern) and the 4-methoxyphenyl substituent (distinct AA'BB' system).[1][2]
Diagnostic Signals:
-
Methoxy Singlet (
3.89 ppm): The most reliable anchor point.[1][2][3] A sharp singlet integrating to 3H. -
The AA'BB' System (
7.05 / 8.15 ppm): -
Quinoline H4 (
8.18 ppm): Typically the most deshielded doublet on the quinoline ring due to the proximity to the nitrogen lone pair and ring fusion.[1][2][3]
Detailed Assignment Table:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Reason |
| 8.18 – 8.10 | Multiplet (m) | 4H | Quinoline H4, H8 + Phenyl H2', H6' | Overlap of deshielded quinoline protons and phenyl protons ortho to the heterocycle.[1][2] |
| 7.80 – 7.75 | Multiplet (m) | 2H | Quinoline H5, H7 | Typical aromatic region for fused rings.[1][2][3] |
| 7.70 | Doublet (d) | 1H | Quinoline H3 | |
| 7.50 | Triplet (t) | 1H | Quinoline H6 | Para to the ring fusion; standard aromatic shift.[1][2][3] |
| 7.05 | Doublet (d, | 2H | Phenyl H3', H5' | Diagnostic: Ortho to the electron-donating -OCH |
| 3.89 | Singlet (s) | 3H | -OCH | Diagnostic: Methyl group attached to oxygen.[1] |
Carbon-13 NMR ( C NMR)
Solvent: CDCl
The carbon spectrum confirms the skeleton with 16 distinct carbons (unless symmetry makes the phenyl carbons equivalent).[1][2][3]
-
Methoxy Carbon:
55.4 ppm.[1][2] -
C-O Aromatic Carbon:
~160.8 ppm (Deshielded by oxygen).[1][2][3] -
C=N Imine Carbon:
~157.0 ppm (C2 position).[1][2][3]
Mass Spectrometry (MS)
Ionization: ESI+ or EI (70 eV)
Figure 2: Primary fragmentation pathway observed in EI-MS for methoxy-substituted aromatics.[1][2][5]
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this protocol for sample preparation.
Step 1: Solvent Verification
-
Use CDCl
(99.8% D) stored over molecular sieves.[1][2][3] Acidic impurities in old chloroform can protonate the quinoline nitrogen, shifting peaks downfield (deshielding).[1][2][3] -
Validation: Check the CHCl
residual peak at 7.26 ppm.[1][2] It should be a sharp singlet.[1][2]
Step 2: Concentration
-
Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Warning: Over-concentration (>20 mg) can cause
- stacking aggregation, shifting aromatic protons upfield (shielding) and broadening peaks.[1][2][3]
Step 3: Acquisition
-
Relaxation Delay (d1): Set to
2.0 seconds to allow full relaxation of the quaternary carbons (C2, C-OMe) for accurate integration. -
Scans: 16 scans for
H, 1024+ scans for C.
References
-
Friedländer Synthesis & Catalysis
-
Spectroscopic Data of Quinoline Derivatives
-
Compound Registry & Physical Properties
-
NMR Chemical Shift Database
Sources
- 1. This compound-4-carboxylic acid | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2009148004A1 - Novel compound and pharmaceutical application of same - Google Patents [patents.google.com]
- 3. WO2022138888A1 - Tetrahydroquinoline derivative and medicinal use thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Melting point of 2-(4-Methoxyphenyl)quinoline.
An In-Depth Technical Guide to the Melting Point of 2-(4-Methoxyphenyl)quinoline
Authored by: A Senior Application Scientist
Abstract
The melting point of a chemical compound is a fundamental physical property, serving as a primary indicator of purity and a critical parameter in material science, drug development, and quality control. This guide provides a comprehensive technical overview of the melting point of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the theoretical principles governing the melting transition, present authoritative data, and detail rigorous experimental protocols for its accurate determination using both classical and modern thermal analysis techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical application of melting point analysis for this specific quinoline derivative.
Introduction: The Significance of this compound and its Melting Point
This compound is an aromatic heterocyclic compound built upon a quinoline scaffold. Quinoline and its derivatives are vital in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] The physicochemical properties of such compounds are paramount to their development as therapeutic agents, and the melting point is one of the most elementary yet crucial characteristics.
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[3] For a pure crystalline solid, this transition occurs over a narrow temperature range. This value is indispensable for:
-
Compound Identification: Comparing an experimentally determined melting point with a literature value can help confirm the identity of a synthesized compound.
-
Purity Assessment: The presence of even small amounts of impurities typically causes a depression and broadening of the melting point range.[3][4] This phenomenon, known as melting point depression, is a powerful tool for assessing the purity of a substance.
-
Polymorph Screening: In the pharmaceutical industry, identifying different crystalline forms (polymorphs) of an active pharmaceutical ingredient (API) is critical, as polymorphs can have different melting points, solubilities, and stabilities, ultimately affecting bioavailability.
-
Formulation and Process Development: Knowledge of the melting point is essential for downstream processes such as granulation, hot-melt extrusion, and spray drying.[5]
Theoretical Framework: Factors Influencing the Melting Point
The energy required to disrupt the crystal lattice of a solid and induce melting is dictated by the strength of the intermolecular forces and the efficiency of crystal packing.[6][7]
-
Intermolecular Forces: The melting point is directly related to the strength of forces between molecules.[8] this compound contains a nitrogen atom and an oxygen atom, introducing polarity and allowing for dipole-dipole interactions. The aromatic rings also contribute to van der Waals forces (specifically, London dispersion forces).
-
Molecular Size and Shape: Generally, for a homologous series of compounds, the melting point increases with molecular weight.[3] However, molecular symmetry plays a more critical role in crystal packing.[7] Highly symmetrical molecules tend to pack more efficiently into a stable crystal lattice, requiring more energy to melt and thus having a higher melting point.
-
Purity: Impurities disrupt the regular crystalline lattice, weakening the intermolecular forces and lowering the energy required for melting. This results in a lower and broader melting range.[4][9]
Caption: Key factors influencing the melting point of an organic compound.
Reported Melting Point of this compound
A critical aspect of scientific integrity is the reliance on verifiable data. The reported melting point for this compound provides a benchmark for experimental work.
| Compound | CAS Number | Reported Melting Point (°C) | Source |
| This compound | 16032-40-9 | 122-124 | Guidechem[10] |
This table summarizes the currently available literature value. It is crucial for researchers to recognize that this value serves as a reference point. Experimental results should be critically evaluated in the context of the specific methodology and sample purity.
Experimental Determination of Melting Point
The choice of method for determining the melting point depends on the objective, whether it's a quick identity check or a detailed thermodynamic characterization.
Caption: Workflow for selecting a melting point determination method.
Protocol 1: Capillary Melting Point Determination
This classical method provides a visual determination of the melting range and is excellent for routine identification and purity checks.[3]
Causality Behind the Protocol: The protocol is designed to ensure that the sample is heated uniformly and slowly, allowing the system to remain in thermal equilibrium with the thermometer. A rapid heating rate can cause the thermometer reading to lag behind the actual sample temperature, leading to erroneously high and broad melting ranges.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and homogenous.
-
Crush a small amount of the sample into a fine powder on a clean, dry watch glass using a spatula. This ensures uniform packing and heat transfer.
-
-
Capillary Tube Loading:
-
Take a capillary tube sealed at one end.[3]
-
Press the open end of the tube into the powdered sample. A small amount of solid will enter the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Alternatively, drop the tube down a long glass tube onto the benchtop to facilitate packing.
-
The final packed sample height should be 2-3 mm. A larger sample size will result in a wider apparent melting range due to thermal gradients.
-
-
Measurement:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (122 °C).
-
Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. This slow rate is critical for an accurate reading.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Data Reporting: Report the result as a range, e.g., 122.5 – 123.5 °C. A sharp range (≤ 1 °C) is indicative of high purity.
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11] It is the gold standard for characterizing thermal transitions, providing quantitative data on melting points, enthalpies of fusion, and polymorphism.[5][12]
Causality Behind the Protocol: DSC measures the energy absorbed by the sample during melting (an endothermic process). By controlling the temperature ramp rate and atmosphere, DSC provides highly reproducible and accurate data. The resulting thermogram gives the onset temperature (extrapolated start of melting), which is often reported as the melting point, and the peak temperature, which is the point of maximum heat flow.
Step-by-Step Methodology:
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., Indium).
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. An analytical balance is required for this step.
-
Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.
-
-
Experimental Setup:
-
Place the sealed sample pan in the sample cell of the DSC and an empty, sealed reference pan in the reference cell.
-
Purge the DSC cell with an inert gas (typically nitrogen at 20-50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 150 °C).
-
-
Data Analysis:
-
The output is a thermogram plotting heat flow versus temperature.
-
The melting event will appear as an endothermic peak.
-
Determine the key parameters from the peak:
-
Onset Temperature (T_onset): The extrapolated temperature at which melting begins. This is often reported as the melting point for pure substances.
-
Peak Temperature (T_peak): The temperature at the peak maximum.
-
Enthalpy of Fusion (ΔH_fus): The integrated area of the melting peak (in J/g), representing the energy required to melt the sample.
-
-
Conclusion
The melting point of this compound, reported as 122-124 °C, is a cornerstone physical property for its synthesis, purification, and application.[10] Accurate determination of this value is essential for confirming its identity and assessing its purity. While the capillary method offers a rapid and accessible means for routine checks, Differential Scanning Calorimetry provides comprehensive, quantitative thermodynamic data crucial for advanced research and pharmaceutical development. The protocols and theoretical considerations outlined in this guide provide the necessary framework for researchers to approach the melting point determination of this compound with scientific rigor and confidence.
References
-
2-(4-Methylphenyl)quinoline-4-carboxylic acid . ResearchGate. Available at: [Link]
-
Synthesis of derivatives of quinoline . SciSpace. Available at: [Link]
-
Synthetic approaches for quinoline and isoquinoline . ResearchGate. Available at: [Link]
-
2-(2-methoxyphenyl)quinoline . ChemSynthesis. Available at: [Link]
-
Reaction sketch of methoxy-substituted 2, 4-diphenyl quinoline prepared... . ResearchGate. Available at: [Link]
-
Factors Affecting Melting Point: Definition, Examples, Diagrams . Unacademy. Available at: [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions . National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones . ResearchGate. Available at: [Link]
-
Boiling Point and Melting Point in Organic Chemistry . Chemistry Steps. Available at: [Link]
-
A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs . TA Instruments. Available at: [Link]
-
What Factors Affect Melting Point? . Sciencing. Available at: [Link]
-
Differential Scanning Calorimeter (DSC) . Seven Star Pharma. Available at: [Link]
-
experiment (1) determination of melting points . SlideShare. Available at: [Link]
-
8-Methoxy-4-(4-Methoxyphenyl)Quinoline . ScholarWorks@BGSU. Available at: [Link]
-
This compound-4-carboxylic acid . PubChem. Available at: [Link]
-
What Affects Melting Point Of Organic Compounds? . YouTube. Available at: [Link]
-
Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives . ResearchGate. Available at: [Link]
-
8-Methoxy-4-(4-methoxyphenyl)quinoline . ResearchGate. Available at: [Link]
-
Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives . Impactfactor. Available at: [Link]
-
Use of DSC in Pharmaceuticals Drug Characterisation . Veeprho. Available at: [Link]
-
Differential Scanning Calorimetry DSC Analysis . SKZ Industrial. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS . Purdue University Graduate School. Available at: [Link]
-
synthesis of quinoline derivatives . Iwemi. Available at: [Link]
-
6.1C: Melting Point Theory . Chemistry LibreTexts. Available at: [Link]
-
Preparation and Properties of Quinoline . SlideShare. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 2-(4-Methoxyphenyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The compound 2-(4-Methoxyphenyl)quinoline, in particular, serves as a valuable scaffold for the development of novel therapeutic agents, notably in the realm of multidrug resistance in cancer.[5] A thorough understanding of its fundamental physicochemical properties, such as its boiling point, is paramount for its synthesis, purification, and formulation in drug development pipelines. This guide provides a comprehensive overview of this compound, with a focus on its boiling point, other key physical characteristics, and established synthetic routes.
Physicochemical Properties of this compound
A precise understanding of a compound's physical properties is critical for its application in research and development. These properties dictate the conditions required for handling, purification, and formulation.
| Property | Value | Source |
| Boiling Point | 398 °C | [6] |
| Melting Point | 122-124 °C | [6][7] |
| Molecular Formula | C16H13NO | [6] |
| Molecular Weight | 235.286 g/mol | [6] |
| Density | 1.141 g/cm³ | [6] |
| Flash Point | 144 °C | [6] |
| Vapor Pressure | 0.0±0.9 mmHg at 25°C (Predicted) | [6] |
| Refractive Index | 1.632 (Predicted) | [6] |
The high boiling point of this compound indicates strong intermolecular forces, a common characteristic of aromatic compounds with significant molecular weight. This property necessitates the use of high-boiling-point solvents or vacuum distillation for purification to prevent thermal decomposition.
Synthesis of this compound: A Methodological Overview
The synthesis of quinoline derivatives can be achieved through several classic organic reactions. The Friedländer synthesis and the Doebner-von Miller reaction are two of the most prominent and versatile methods.[8][9][10]
The Friedländer Synthesis
The Friedländer synthesis is a widely employed method for the preparation of quinolines.[9][11] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[9] This reaction can be catalyzed by either acids or bases.[9][11]
Conceptual Workflow of the Friedländer Synthesis:
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- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. iipseries.org [iipseries.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
Solubility of 2-(4-Methoxyphenyl)quinoline: Technical Guide & Measurement Protocol
The solubility profile of 2-(4-Methoxyphenyl)quinoline (CAS: 4364-02-7) is a critical physicochemical parameter for its synthesis, purification via recrystallization, and formulation in drug discovery. While specific empirical solubility tables for this derivative are often proprietary or absent from open literature, its behavior can be accurately modeled and determined using standard protocols established for the quinoline scaffold.
This guide serves as a definitive technical manual for predicting, measuring, and modeling the solubility of this compound.
Physicochemical Profile & Solubility Prediction
Before initiating experimental determination, it is essential to establish the theoretical solubility baseline based on the compound's structural properties.
Compound Identity[1][2][3]
-
Molecular Formula: C
H NO[5] -
Molecular Weight: 235.28 g/mol [5]
-
Structure Analysis: The molecule consists of a lipophilic quinoline core fused with a 4-methoxyphenyl ring. The methoxy group (-OCH
) adds a dipole moment but remains largely hydrophobic.[5] -
Predicted LogP: ~4.2 (High lipophilicity).[5]
Predicted Solubility Trends (Solvent Class Analysis)
Based on the structural analogy to 2-phenylquinoline and general "like dissolves like" principles, the expected solubility hierarchy is as follows:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions disrupt the crystal lattice; ideal for stock solutions. |
| Chlorinated | Dichloromethane, Chloroform | High | Excellent solvation of the aromatic core; standard for extraction. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good solubility at reflux; often used as the "solvent" in antisolvent crystallization. |
| Alcohols | Methanol, Ethanol, IPA | Low to Moderate | Solubility increases significantly with temperature (high |
| Water | Water, Buffers | Insoluble | Hydrophobic skeleton dominates; requires surfactants or cosolvents (e.g., PEG-400) for aqueous formulation.[5] |
Experimental Protocol: Dynamic Laser Monitoring Method
To obtain precise mole fraction solubility data (
Principle
The solubility is determined by monitoring the intensity of a laser beam passing through a suspension. As the temperature rises, the solid dissolves. The point of complete dissolution (clear solution) results in a sharp increase in laser transmission.
Reagents & Equipment
-
Solute: this compound (Purity > 99% by HPLC).
-
Solvents: Analytical grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile).[5]
-
Apparatus: Jacketed glass vessel (50 mL), Lasentec FBRM or standard Laser Transmissometer, Digital Thermometer (
K), Magnetic Stirrer.
Step-by-Step Workflow
-
Preparation: Weigh a precise mass (
) of this compound into the vessel. -
Solvent Addition: Add a known mass (
) of the solvent.[5] -
Equilibration: Set the stirring speed to 400 rpm. The laser intensity should be low (scattering by solid particles).
-
Heating Ramp: Increase temperature slowly (0.2 K/min) using a programmable water bath.
-
Detection: Record the temperature (
) where laser transmission reaches the maximum stable plateau (indicating total dissolution). -
Repetition: Repeat with varying solute/solvent ratios to cover the temperature range (e.g., 278.15 K to 323.15 K).
Mandatory Visualization: Solubility Determination Workflow
The following diagram outlines the logical flow for determining solubility and selecting a crystallization solvent.
Figure 1: Workflow for the dynamic laser monitoring of solubility.
Thermodynamic Modeling & Data Analysis
Once experimental data points (
The Modified Apelblat Equation
- : Mole fraction solubility.[5][6]
- : Absolute temperature (Kelvin).[5]
- : Empirical parameters derived from regression analysis.
Interpretation of Parameters:
-
Parameter B: Related to the enthalpy of solution. A negative B value typically indicates an endothermic process (solubility increases with temperature).[5]
-
Parameter C: Accounts for the temperature dependence of the heat capacity.
Thermodynamic Functions
From the Apelblat parameters, calculate the Enthalpy of Solution (
-
Positive
: Indicates endothermic dissolution (requires heat).[5] This confirms that cooling crystallization is a viable purification strategy.[5] -
Positive
: Indicates the process is entropy-driven.
Applications in Purification (Recrystallization)
The solubility data directly informs the purification strategy for this compound synthesized via the Friedlander or Suzuki method.
Solvent Selection Strategy
-
Ideal Solvent: Ethanol or Isopropanol.[5]
-
Reasoning: These solvents typically show a steep solubility curve (low solubility at 20°C, high at reflux), maximizing recovery yield.[5]
-
-
Anti-Solvent Method:
References
-
Apelblat, A., & Manzurola, E. (1999).[5] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[5] The Journal of Chemical Thermodynamics. Link[5]
-
Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmacia. Link
-
Wang, J., et al. (2015).[5] Solubility and thermodynamic properties of 2-phenylquinoline-4-carboxylic acid in different solvents. Journal of Chemical & Engineering Data. Link
-
BenchChem. (2024). This compound Product Data. BenchChem Database.[5] Link
-
Llovera, L., et al. (2010).[5] 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E. Link
Sources
- 1. This compound|Research Chemical [benchchem.com]
- 2. diit.ust.edu.ua [diit.ust.edu.ua]
- 3. jocpr.com [jocpr.com]
- 4. 1597-32-6 | 2-Amino-6-fluoropyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. WO2009148004A1 - Novel compound and pharmaceutical application of same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Use of 2-(4-Methoxyphenyl)quinoline as a research chemical.
Versatile Scaffold for High-Performance Optoelectronics and Medicinal Chemistry [1]
Executive Summary
2-(4-Methoxyphenyl)quinoline (2-MPQ) is a privileged heterocyclic scaffold acting as a critical intermediate in two distinct high-value research sectors: Organic Light-Emitting Diodes (OLEDs) and Antineoplastic Drug Discovery .[1]
In optoelectronics, 2-MPQ functions as a cyclometalating C^N ligand for Iridium(III) complexes, enabling highly efficient red/orange phosphorescence essential for active-matrix displays.[1] In medicinal chemistry, the 2-arylquinoline pharmacophore exhibits potent cytotoxicity against human cancer cell lines (HepG2, MCF-7) via DNA intercalation and kinase inhibition.
This guide provides validated protocols for the synthesis, purification, and application of 2-MPQ, ensuring reproducibility and high purity (>99.5%) required for device and biological testing.
Chemical Synthesis & Quality Control
Objective: Synthesis of high-purity 2-MPQ via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Reaction Mechanism & Rationale
The Suzuki coupling is preferred over the Friedländer synthesis for 2-MPQ due to milder conditions and higher functional group tolerance. The electron-rich 4-methoxyphenylboronic acid undergoes transmetallation with the oxidative addition product of 2-chloroquinoline and Pd(0), yielding the target with minimal homocoupling byproducts.[1]
Validated Protocol
Reagents:
-
2-Chloroquinoline (1.0 equiv, 10 mmol)[1]
-
4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol)[1]
-
Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for sterically demanding scale-ups)
-
K₂CO₃ (2.0 equiv, 20 mmol)
-
Solvent System: 1,4-Dioxane : Water (4:1 v/v)[1]
Step-by-Step Procedure:
-
Inertion: Charge a 100 mL Schlenk flask with 2-chloroquinoline, boronic acid, and base. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed Dioxane/Water mixture.
-
Catalysis: Add Pd catalyst under positive Argon flow.
-
Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Extract filtrate with Dichloromethane (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).
-
Crystallization: Recrystallize from Ethanol to achieve OLED-grade purity (>99.5%).
Quality Control Parameters
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | > 99.5% (Area %) | C18 Column, ACN:H₂O Gradient |
| ¹H NMR (CDCl₃) | δ 3.89 (s, 3H, OMe), 8.15 (d, 2H), 8.20 (d, 1H) | 400 MHz NMR |
| Melting Point | 122–124 °C | Capillary Method |
Application A: Optoelectronics (OLED Emitters)
Context: 2-MPQ serves as the primary ligand for Phosphorescent Iridium(III) complexes, e.g., (mpq)₂Ir(acac).
Mechanism of Action
The 2-MPQ ligand coordinates to Iridium via the Nitrogen (quinoline) and Carbon (phenyl ring), forming a cyclometalated ring. The methoxy group (Electron Donating Group) destabilizes the HOMO, red-shifting the emission wavelength compared to unsubstituted 2-phenylquinoline, making it ideal for orange/red sub-pixels.[1]
Synthesis Workflow (DOT Visualization)
Figure 1: Two-step synthesis of heteroleptic Iridium(III) phosphorescent emitters using 2-MPQ.
Protocol: Ligand Complexation
-
Dimer Formation: Dissolve IrCl₃·nH₂O and 2-MPQ (2.2 equiv) in 2-ethoxyethanol/water (3:1).[1] Reflux under N₂ for 24h. The yellow/orange precipitate is the chloro-bridged dimer.[1]
-
Monomer Synthesis: Suspend the dimer in 2-ethoxyethanol. Add Acetylacetone (2.5 equiv) and Na₂CO₃ (5 equiv). Heat at 100°C for 12h.
-
Isolation: Cool, filter, and wash with water/methanol. Sublimation is required for device fabrication.
Application B: Medicinal Chemistry (Antineoplastic Screening)
Context: 2-Arylquinolines are pharmacophores that inhibit Tyrosine Kinases (e.g., VEGFR) and intercalate DNA.
Biological Rationale
The planar quinoline ring allows intercalation between DNA base pairs, disrupting replication. The 4-methoxyphenyl moiety improves lipophilicity (logP ~3.7), enhancing cell membrane permeability, while the methoxy group serves as a hydrogen bond acceptor within kinase active sites.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Target Cells: HepG2 (Liver Carcinoma), MCF-7 (Breast Adenocarcinoma).
-
Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates using DMEM media. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Dissolve 2-MPQ in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in media. Treat cells for 48h.
-
Control: 0.1% DMSO vehicle.
-
Positive Control: Doxorubicin.
-
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.
-
Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Expected Results (Reference Values)
| Cell Line | IC₅₀ (µM) | Mechanism Implication |
| HepG2 | 3.0 – 12.0 | High potency suggests kinase inhibition/apoptosis induction.[1] |
| MCF-7 | 10.0 – 25.0 | Moderate potency; often requires C-4 substitution for enhancement.[1] |
| Vero | > 50.0 | Lower toxicity to normal cells indicates selectivity window.[1] |
References
-
Synthesis (Suzuki Coupling)
-
OLED Application (Iridium Complexes)
- Miao, Y., et al. (2015). "Highly efficient red iridium(III) complexes cyclometalated by 4-phenylthieno[3,2-c]quinoline ligands." RSC Advances.
-
Biological Activity (Anticancer)
-
Alanazi, M. M., et al. (2021).[3] "Synthesis and biological evaluation of quinoline derivatives as potential anticancer agents." Saudi Pharmaceutical Journal.
-
-
Chemical Data & Safety
- PubChem Compound Summary for CID 1481967.
Sources
Application Notes and Protocols for Investigating 2-(4-Methoxyphenyl)quinoline as a Multidrug Resistance Reversal Agent
Introduction: The Challenge of Multidrug Resistance in Oncology
A significant hurdle in successful cancer chemotherapy is the emergence of multidrug resistance (MDR), a phenomenon where cancer cells develop cross-resistance to a broad range of structurally and functionally diverse anticancer drugs.[1][2] This acquired resilience is a major contributor to treatment failure and patient relapse. One of the primary mechanisms underpinning MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps.[3][4] These transporters, notably P-glycoprotein (P-gp/ABCB1), actively expel chemotherapeutic agents from the cancer cell, thereby reducing the intracellular drug concentration to sub-lethal levels and rendering the treatment ineffective.[3][4]
The quinoline scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents and MDR modulators.[5] This document provides a comprehensive guide for researchers on the application and evaluation of 2-(4-Methoxyphenyl)quinoline and its derivatives as potent agents for reversing P-glycoprotein-mediated multidrug resistance.
Pharmacological Profile of this compound Derivatives
Derivatives of this compound have been identified as small molecule agents capable of reversing MDR in various cancer cell lines.[6] A notable example is (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol, a compound that has demonstrated significant efficacy in resensitizing P-gp-expressing cancer cells to conventional chemotherapeutics.[6][7]
Mechanism of Action: Inhibition of P-glycoprotein Efflux Pump
The primary mechanism by which this compound derivatives reverse multidrug resistance is through the direct inhibition of P-glycoprotein.[1][8] By binding to P-gp, these compounds competitively or non-competitively inhibit its efflux function. This leads to an increased intracellular accumulation of chemotherapeutic drugs, restoring their cytotoxic efficacy in resistant cancer cells.[5]
Caption: Mechanism of MDR reversal by this compound derivatives.
Experimental Workflow for Evaluation
A systematic approach is crucial for the comprehensive evaluation of a novel MDR reversal agent. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to in-depth mechanistic studies.
Caption: Experimental workflow for evaluating an MDR reversal agent.
Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the ability of this compound to sensitize MDR cancer cells to a chemotherapeutic agent.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] By comparing the IC50 (half-maximal inhibitory concentration) of a chemotherapeutic drug in the presence and absence of the quinoline derivative, we can quantify the extent of MDR reversal.
Materials:
-
Parental (drug-sensitive) and MDR (drug-resistant, P-gp overexpressing) cancer cell lines (e.g., sensitive MCF-7 and resistant MCF-7/ADR breast cancer cells).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound derivative (stock solution in DMSO).
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Treat the cells with the chemotherapeutic agent alone or in combination with a non-toxic concentration of the this compound derivative. Include wells with the quinoline derivative alone to assess its intrinsic cytotoxicity.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 values using non-linear regression analysis.
-
Calculate the Fold-Reversal (FR) value: FR = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent + quinoline derivative
-
Protocol 2: Rhodamine 123 Accumulation Assay
Objective: To directly assess the inhibitory effect of this compound on P-gp efflux activity.
Rationale: Rhodamine 123 is a fluorescent substrate of P-glycoprotein.[6] Inhibition of P-gp will result in the intracellular accumulation of Rhodamine 123, which can be quantified by flow cytometry or fluorescence microscopy.
Materials:
-
MDR cancer cell line and its parental counterpart.
-
This compound derivative.
-
Rhodamine 123 (stock solution in DMSO).
-
Verapamil (positive control P-gp inhibitor).
-
PBS.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium.
-
Incubation with Inhibitors: Pre-incubate the cells with the this compound derivative or verapamil at 37°C for 30 minutes.
-
Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer or visualize under a fluorescence microscope.
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with the quinoline derivative to that of untreated cells. An increase in fluorescence indicates inhibition of P-gp.
Protocol 3: Western Blotting for P-glycoprotein Expression
Objective: To determine if this compound alters the expression level of P-glycoprotein.
Rationale: While the primary mechanism is often direct inhibition, it is important to investigate whether the compound also affects the synthesis or degradation of the P-gp transporter. Western blotting allows for the specific detection and quantification of P-gp protein levels.[9]
Materials:
-
Parental and MDR cancer cells.
-
This compound derivative.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against P-glycoprotein (e.g., C219 or JSB-1).
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat MDR cells with the this compound derivative for a specified period (e.g., 24, 48, 72 hours).
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody for the loading control.
-
Data Analysis: Quantify the band intensities and normalize the P-gp signal to the loading control. Compare the P-gp expression in treated versus untreated cells.
Data Presentation
Table 1: In Vitro Efficacy of a this compound Derivative in Reversing Paclitaxel Resistance
| Cell Line | Tissue of Origin | IC50 of Paclitaxel (nM) | IC50 of Paclitaxel + Derivative (1 µM) (nM) | Fold-Reversal |
| NCI/ADR-RES | Ovarian | 4500 ± 350 | 85 ± 15 | 52.9 |
| MES-SA/Dx5 | Uterine Sarcoma | 2800 ± 250 | 50 ± 10 | 56.0 |
| MCF-7/ADR | Breast | 1500 ± 200 | 40 ± 8 | 37.5 |
| HCT-15 | Colon | 850 ± 100 | 35 ± 7 | 24.3 |
Data is hypothetical and for illustrative purposes, based on trends observed for similar compounds.[6][7]
Table 2: Substrate Specificity of MDR Reversal by a this compound Derivative
| Chemotherapeutic Agent | P-gp Substrate? | Reversal of Resistance Observed? |
| Paclitaxel | Yes | Yes |
| Doxorubicin | Yes | Yes |
| Vincristine | Yes | Yes |
| Cisplatin | No | No |
| Methotrexate | No | No |
This table illustrates the specificity of the reversal agent for P-gp substrates, a key indicator of its mechanism of action.[6][7]
Conclusion
The protocols and application notes provided herein offer a robust framework for the investigation of this compound and its derivatives as agents for reversing multidrug resistance in cancer. By following this systematic approach, researchers can effectively characterize the potency, mechanism of action, and therapeutic potential of this promising class of compounds. The successful development of such MDR modulators could significantly enhance the efficacy of existing chemotherapeutic regimens and improve patient outcomes in oncology.
References
-
Li, W., et al. (2012). Synthesis and Evaluation of (2-(4-Methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) Isomers To Reverse Multidrug Resistance in Cancer. Journal of Medicinal Chemistry, 55(7), 3113–3121. [Link]
-
Hall, M. D., et al. (2009). Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer. PubMed, 20(2), 274-80. [Link]
-
Syed, S. F., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(1), 1-15. [Link]
-
Chen, Z., et al. (2019). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. Molecules, 24(20), 3789. [Link]
-
Sodani, K., et al. (2012). Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance. International Journal of Molecular Sciences, 13(12), 16479–16492. [Link]
-
Gillet, J. P., et al. (2017). Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. Frontiers in Oncology, 7, 284. [Link]
-
Sato, W., et al. (1993). Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. Anticancer Research, 13(5A), 1421–1426. [Link]
-
Moyo, F., et al. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4506. [Link]
-
Wang, Y., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). European Journal of Medicinal Chemistry, 265, 116087. [Link]
-
Stankiewicz, A. M., et al. (2023). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu 7 Receptor Modulation Activity and Antipsychotic-Like Properties. Molecules, 28(13), 5139. [Link]
-
Grasso, S., et al. (2017). Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4-Substituted Quinazoline Derivatives. ChemMedChem, 12(17), 1421–1431. [Link]
-
Belmar, J., et al. (2021). Doxorubicin and other anthracyclines in cancers: Activity, chemoresistance and its overcoming. Critical Reviews in Oncology/Hematology, 163, 103386. [Link]
-
Kioka, N., et al. (2000). A New Quinoline Derivative MS-209 Reverses Multidrug Resistance and Inhibits Multiorgan Metastases by P-glycoprotein-expressing Human Small Cell Lung Cancer Cells. Japanese Journal of Cancer Research, 91(8), 839–846. [Link]
-
Naito, M., et al. (1996). Avoidance of doxorubicin resistance in osteosarcoma cells using a new quinoline derivative, MS-209. Cancer Chemotherapy and Pharmacology, 37(5), 413–418. [Link]
-
Grasso, S., et al. (2017). Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4-Substituted Quinazoline Derivatives. ChemMedChem, 12(17), 1421–1431. [Link]
-
Syed, S. F., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(1), 1-15. [Link]
-
Castillo, J. C., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17354-17367. [Link]
-
Thong-Ngam, D., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. ACS Omega, 9(44), 48793–48800. [Link]
-
Lee, J. H., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (206), e66931. [Link]
Sources
- 1. Avoidance of doxorubicin resistance in osteosarcoma cells using a new quinoline derivative, MS-209 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A New Quinoline Derivative MS‐209 Reverses Multidrug Resistance and Inhibits Multiorgan Metastases by P‐glycoprotein‐expressing Human Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Friedländer Quinoline Synthesis Optimization
Current Status: Operational Ticket Queue: Open Subject: Yield Enhancement & Troubleshooting Guide
Overview: The Friedländer Advantage
Welcome to the Friedländer Synthesis Optimization Hub. While the condensation of 2-aminobenzaldehyde with enolizable ketones is a privileged route to quinolines—critical scaffolds in antimalarial (e.g., chloroquine) and anticancer drug discovery—it is plagued by instability and side reactions.
This guide moves beyond standard textbook procedures, treating the synthesis as a tunable system where yield loss is a solvable engineering problem.
Module 1: Root Cause Analysis (Mechanism & Bottlenecks)
The Problem: The reaction has two competing pathways. Under standard acid/base catalysis, the rate-limiting step is often the initial intermolecular aldol condensation.[1] If this is too slow, the 2-aminobenzaldehyde self-polymerizes, or the ketone undergoes self-aldol condensation.
The Solution: You must accelerate the initial condensation relative to the side reactions.
Pathway Visualization
Figure 1: Mechanistic bifurcation and failure points in Friedländer synthesis.
Caption: Path A is dominant in catalyzed conditions. Failure occurs when the main reaction velocity is outpaced by side reactions (red).
Module 2: Troubleshooting Tickets (Q&A)
Ticket #101: "My 2-aminobenzaldehyde turns black before I can use it."
Diagnosis: 2-aminobenzaldehyde is notoriously unstable, prone to self-condensation upon storage. Corrective Action:
-
In-Situ Preparation: Do not isolate. Reduce 2-nitrobenzaldehyde (using Fe/HCl or SnCl2) and add the ketone immediately to the same pot.
-
Stable Surrogates: Use 2-aminobenzyl alcohol . Under oxidative conditions (e.g., RuCl3/KOH or MnO2), it oxidizes to the aldehyde in situ and reacts immediately, keeping the steady-state concentration of the unstable aldehyde low [1].
Ticket #102: "I'm seeing massive amounts of ketone dimer (self-aldol)."
Diagnosis: You are likely using a strong base (KOH/NaOH) with a sterically unhindered ketone (e.g., acetone, cyclohexanone). Corrective Action:
-
Switch to Acid Catalysis: Acid catalysis suppresses the enolate formation required for ketone self-condensation.
-
Lewis Acid Catalysis: Use Sc(OTf)3 or In(OTf)3 . These coordinate selectively to the carbonyl oxygen of the 2-aminobenzaldehyde, increasing its electrophilicity without effectively enolizing the ketone partner [2].
Ticket #103: "Yields are <40% with hindered ketones."
Diagnosis: Steric hindrance prevents the initial nucleophilic attack. Thermal reflux is insufficient to overcome the activation energy barrier. Corrective Action:
-
Microwave Irradiation: Switch to microwave heating (100–160 °C). The rapid dielectric heating accelerates the rate-limiting aldol step significantly more than the thermal degradation pathways [3].
-
Solvent-Free Conditions: Remove the solvent.[2] High concentration kinetics favor the bimolecular reaction over unimolecular degradation.
Module 3: Optimization Data Matrix
Use this table to select the correct methodology based on your available equipment and substrate sensitivity.
| Methodology | Catalyst System | Typical Yield | Reaction Time | Best For... |
| Classical | Reflux / EtOH / KOH | 40–65% | 4–24 h | Simple, stable substrates. |
| Lewis Acid | Sc(OTf)3 or In(OTf)3 | 85–95% | 1–4 h | Sensitive functional groups; preventing side-reactions. |
| Green/Solid | Silica Sulfuric Acid (SSA) | 88–96% | 30–60 min | Easy workup (filtration); solvent-free synthesis. |
| Microwave | Acetic Acid / MW | 90–98% | 5–10 min | High-throughput screening; sterically hindered ketones. |
Module 4: Standard Operating Procedures (SOPs)
SOP-A: The "Green" Protocol (High Yield, Easy Workup)
Recommended for standard synthesis where column chromatography is to be avoided.
Reagents:
-
Silica Sulfuric Acid (SSA) [Prepared by adding dropwise H2SO4 to silica gel].
-
2-Aminoaryl ketone/aldehyde (1.0 mmol).[3]
-
Enolizable ketone (1.2 mmol).
Workflow:
-
Mix: In a mortar, grind the 2-aminoaryl compound, the ketone, and 0.2g of SSA.
-
React: Transfer the powder to a flask. Heat at 80°C (oil bath) or irradiate in a microwave (solvent-free mode) for 15 minutes.
-
Monitor: Check TLC. The spot for 2-aminobenzaldehyde should disappear.
-
Workup: Add 10 mL hot ethanol. The product dissolves; the SSA catalyst remains solid.
-
Isolate: Filter off the SSA (which can be recycled). Pour the filtrate into crushed ice/water. The pure quinoline precipitates.
-
Yield Check: Expect >90% yield with high purity [4].
SOP-B: The Lewis Acid Protocol (Sensitive Substrates)
Recommended when substrates contain acid-sensitive groups (e.g., acetals, Boc-groups).
Reagents:
-
Indium(III) triflate [In(OTf)3] (1-5 mol%).
-
Solvent: Acetonitrile or Water (Surfactant mediated).
Workflow:
-
Dissolve: Combine reactants in acetonitrile (0.5 M concentration).
-
Catalyze: Add 5 mol% In(OTf)3.
-
React: Stir at room temperature (for aldehydes) or 60°C (for ketones).
-
Extraction: Upon completion, dilute with water and extract with ethyl acetate.
-
Note: The catalyst is water-tolerant and functions by activating the carbonyl, preventing the harsh pH swings of Brønsted acids [5].
References
-
Cho, C. S., et al. (2001). "Ruthenium-catalyzed oxidative cyclization of 2-aminobenzyl alcohol with ketones: modified Friedländer quinoline synthesis." Chemical Communications.[4] Link
-
Yadav, J. S., et al. (2004).[5][6] "Sc(OTf)3-catalyzed Friedländer hetero-annulation: A rapid synthesis of 2,3,4-trisubstituted quinolines." Synthesis. Link
-
Muscia, G. C., et al. (2006). "Microwave-assisted Friedländer synthesis of quinolines." Journal of Heterocyclic Chemistry. Link
-
Shaabani, A., et al. (2006).[4][5] "Silica sulfuric acid as an inexpensive and recyclable solid acid catalyzed efficient synthesis of quinolines."[5] Monatshefte für Chemie. Link
-
Ghosh, R., et al. (2006). "In(OTf)3-catalyzed Friedländer annulation: a mild and efficient synthesis of functionalized quinolines." Tetrahedron Letters. Link
Sources
Technical Support Center: NMR Analysis of 2-(4-Methoxyphenyl)quinoline
Welcome to the technical support center for the NMR analysis of 2-(4-Methoxyphenyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting NMR data for this specific quinoline derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
Section 1: The "Perfect" Spectrum - Establishing a Baseline
Before troubleshooting, it is imperative to have a clear understanding of the expected NMR spectrum for pure this compound. The molecule's structure presents two distinct aromatic systems: the quinoline core and the p-substituted phenyl ring.
Molecular Structure and Numbering
Caption: Structure of this compound with IUPAC numbering.
Q1: What are the expected chemical shifts (δ) and coupling constants (J) for this compound in ¹H and ¹³C NMR?
A1: The precise chemical shifts can be influenced by the solvent and sample concentration.[1][2] However, the following tables provide a reliable reference range for spectra acquired in CDCl₃. The quinoline protons are significantly deshielded due to the aromatic ring current and the electron-withdrawing effect of the nitrogen heteroatom.[3]
Table 1: Expected ¹H NMR Data (CDCl₃, 500 MHz)
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H8 | ~8.80 | d | J = 4.4 Hz | 1H |
| H5 | ~8.10 | d | J = 9.1 Hz | 1H |
| H2', H6' | ~7.50 | m | 2H | |
| H7 | ~7.40 | dd | J = 9.2, 2.8 Hz | 1H |
| H3', H5' | ~7.25 | m | 2H | |
| H3 | ~7.20 | d | J = 4.4 Hz | 1H |
| H6 | ~7.10 | d | J = 2.8 Hz | 1H |
| OCH₃ | ~3.90 | s | 3H |
Note: The multiplet 'm' designation for the phenyl protons is due to potential overlap and complex coupling, though they often appear as two distinct doublets.
Table 2: Expected ¹³C NMR Data (CDCl₃, 125 MHz)
| Carbon Assignment | Expected δ (ppm) |
| C4' (O-C) | ~159.7 |
| C6 (N-C=C) | ~157.8 |
| C2 | ~147.5 |
| C4 | ~146.8 |
| C8a | ~144.8 |
| C1' | ~131.2 |
| C2', C6' | ~130.6 |
| C7 | ~130.5 |
| C8 | ~127.8 |
| C4a | ~121.6 |
| C5 | ~121.5 |
| C3', C5' | ~114.1 |
| C3 | ~103.7 |
| OCH₃ | ~55.4 |
Reference data synthesized from similar structures reported in the literature.[4]
Section 2: Common Problems & Solutions (FAQs)
This section addresses the most frequently encountered issues during the NMR analysis of this compound.
Q2: My ¹H NMR spectrum shows more peaks than expected. What are they?
A2: Extraneous peaks typically arise from three sources: residual solvents, water, or reaction impurities.
-
Residual Solvents: If your compound was purified via column chromatography, solvents like ethyl acetate or hexanes may be present. Dichloromethane is also a common contaminant. These can often be removed by co-evaporation with a solvent that can displace them, followed by high vacuum.[2]
-
Ethyl Acetate: Quartet at ~4.1 ppm, triplet at ~1.2 ppm, and a singlet from the methyl group at ~2.0 ppm.
-
Hexanes/Grease: Broad signals between 0.8-1.5 ppm.
-
Dichloromethane (DCM): Singlet around 5.3 ppm.
-
Acetone: A sharp singlet around 2.17 ppm, often from cleaning NMR tubes.[2]
-
-
Water: A broad singlet, typically between 1.5-1.7 ppm in CDCl₃. Its position can vary. NMR solvents can absorb atmospheric moisture; using a drying agent in the solvent bottle can mitigate this.[2]
-
Reaction Impurities: Depending on the synthetic route, starting materials or by-products may be present. For instance, in syntheses involving anilines and phenylacetylenes, unreacted starting materials are a common issue.[4] ¹H NMR is an excellent tool for assessing purity by comparing the integration of impurity signals to your product signals.[1]
Q3: The peaks in my spectrum are broad and poorly resolved. How can I improve this?
A3: Peak broadening is a common problem that can obscure crucial coupling information. The cause is often related to one of the following:
-
Poor Shimming: The magnetic field is not homogeneous. This is the most common cause. The instrument's auto-shim routine is usually sufficient, but manual shimming may be required for difficult samples.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.[2] For ¹H NMR, 5-25 mg in 0.6-0.75 mL of solvent is a typical range.[1]
-
Low Solubility: If the compound is not fully dissolved, you will have a non-homogenous sample, resulting in very broad lines.[2] Visually inspect your NMR tube for any particulate matter. If solubility is an issue, try a different deuterated solvent like DMSO-d₆ or Methanol-d₄.[1][2]
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. This is less common but can be an issue if your reaction used metal catalysts that were not fully removed.
Q4: The integration of my aromatic region doesn't add up correctly. What's wrong?
A4: Accurate integration is critical for structural confirmation. Discrepancies usually stem from:
-
Overlapping Peaks: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can overlap with your aromatic signals, making accurate integration impossible.[2] If this occurs, switching to a solvent like acetone-d₆ can resolve the issue.[2]
-
Poor Phasing and Baseline Correction: After Fourier transform, the spectrum must be correctly phased (all peaks should have the same symmetrical shape) and the baseline must be flat. An automated routine may not be perfect; manual correction is often necessary.
-
Insufficient Relaxation Delay (d1): For quantitative ¹H NMR, the relaxation delay between scans must be long enough for all protons to fully relax back to their equilibrium state. Aromatic protons often have longer relaxation times. While default parameters are often sufficient for routine characterization, if quantitation is critical, increasing the relaxation delay (e.g., to 5 times the longest T1 value) is necessary.
Section 3: Advanced Troubleshooting & Data Interpretation
Q5: The signals for the quinoline and phenyl protons are overlapping, making assignment difficult. What can I do?
A5: This is a classic challenge in molecules with multiple aromatic rings. Here are two effective strategies:
-
Change the NMR Solvent: The chemical shift of a proton is sensitive to its local electronic environment, which is influenced by the solvent.[1][5] Switching from a relatively non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce significant changes in chemical shifts (known as Aromatic Solvent Induced Shifts, or ASIS). This often resolves overlapping signals.[2] Protic solvents like methanol-d₄ or polar aprotic solvents like DMSO-d₆ can also provide different dispersion.[1]
-
Use 2D NMR Spectroscopy: When ¹H spectra are too complex, 2D NMR is the definitive solution.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (e.g., H3 is coupled to H4).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is extremely powerful for assigning quaternary carbons and piecing together molecular fragments.
-
Q6: I'm struggling to interpret the complex splitting patterns in the aromatic region. It doesn't look like a simple doublet or triplet.
A6: The aromatic protons on the quinoline ring exhibit what is known as complex spin-spin splitting. A proton can be coupled to multiple, non-equivalent neighboring protons with different coupling constants.[6]
-
Example - H7: This proton is coupled to both H6 and H8. The coupling constant for ortho-coupling (³J, three bonds) is typically larger than for meta-coupling (⁴J, four bonds). Therefore, the signal for H7 will appear as a "doublet of doublets" (dd).
-
Tree Diagrams: To visualize this, you can draw a splitting tree. The first coupling (with the larger J value) splits the signal into a doublet. Each of those peaks is then split again by the second coupling (with the smaller J value), resulting in four lines of roughly equal intensity.[6] When coupling constants are very similar, or if there is additional long-range coupling, these patterns can merge into an unresolvable "multiplet" (m).[6]
Caption: Decision tree for identifying unknown signals in a ¹H NMR spectrum.
Section 4: Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution NMR
A meticulously prepared sample is the foundation of a high-quality spectrum.[1]
-
Weigh the Sample: Accurately weigh 5-10 mg of your purified this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Select Solvent: Choose a suitable deuterated solvent. CDCl₃ is a good starting point. Ensure the solvent is from a fresh bottle or one that has been stored properly over molecular sieves to minimize water content.
-
Dissolve: Add approximately 0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex to ensure the sample is completely dissolved. A brief sonication can aid dissolution if needed.
-
Filter (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. This prevents solid particles from distorting the magnetic field homogeneity.
-
Transfer to NMR Tube: Transfer the clear solution to a high-quality 5 mm NMR tube.
-
Cap and Label: Cap the tube securely and label it clearly.
Protocol 2: Key Steps for Data Acquisition
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument must "lock" onto the deuterium signal of the solvent. This lock signal is used to stabilize the magnetic field during the experiment.
-
Shimming: This is the most critical step for resolution. The instrument will perform an automated shimming routine to optimize the homogeneity of the magnetic field (B₀) across the sample volume. For best results, a manual touch-up of the Z1 and Z2 shims can significantly improve peak shape.
-
Set Acquisition Parameters:
-
Pulse Angle: A 30-degree pulse is often a good compromise for speed and signal in ¹H NMR.
-
Spectral Width: Ensure the spectral width is large enough to encompass all expected signals (e.g., -2 to 12 ppm).
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (d1): A delay of 1-2 seconds is standard for routine ¹H spectra.
-
-
Acquire and Process: Acquire the Free Induction Decay (FID). After acquisition, apply Fourier transformation, automatic phase correction, and baseline correction. Manually adjust phasing and baseline if the automated routine is imperfect.
-
Reference the Spectrum: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or to the internal standard TMS at 0 ppm.[1]
By following this guide, you will be better equipped to not only acquire high-quality NMR data for this compound but also to logically troubleshoot any issues that may arise, leading to confident and accurate structural elucidation.
References
-
TSJ Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For - General procedure for the synthesis of 4. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2018, February). 13 C NMR of this compound-4-carboxamide (4c) (DMSOd6, 100 MHz). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, March 28). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]
-
YouTube. (2018, December 29). NMR spectroscopy: complex multiplicity. Retrieved from [Link]
-
MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
Sources
Validation & Comparative
Confirming the Structure of 2-(4-Methoxyphenyl)quinoline: A Multi-Method Validation Guide
The following guide is structured to provide a rigorous, multi-method validation protocol for 2-(4-Methoxyphenyl)quinoline . It moves beyond simple characterization, offering a comparative analysis of analytical techniques to definitively rule out structural isomers and synthetic impurities.[1]
Executive Summary & Strategic Context
This compound (CAS: 16032-40-9) is a privileged scaffold in both drug discovery (MDR reversal agents) and optoelectronics (blue-emitting phosphors).[1][2] However, its synthesis—often via Friedländer annulation or Suzuki-Miyaura coupling—is prone to generating regioisomers (e.g., 4-substituted analogs) or retaining unreacted precursors that mimic the target's physicochemical properties.[1]
This guide compares the "performance" of three analytical tiers—NMR, Mass Spectrometry, and X-Ray Crystallography —in their ability to provide absolute structural confirmation. It establishes a self-validating protocol to distinguish the target from its critical "alternatives" (isomers and homologous impurities).[1][2]
The "Alternatives" (Impurities of Interest)
To validate the structure, we must disprove the presence of:
-
Regioisomer: 4-(4-Methoxyphenyl)quinoline (Common byproduct in non-selective Skraup-like syntheses).[1][2]
-
Homologs: 2-Phenylquinoline (Demethylated impurity) or 2-(3-Methoxyphenyl)quinoline (Starting material isomer).[1][2]
Comparative Analysis of Analytical Methods
The following table evaluates the efficacy of standard analytical techniques in resolving the specific structural challenges of this compound.
| Feature | Method A: 1H NMR (500 MHz) | Method B: HR-MS (ESI-TOF) | Method C: Single Crystal XRD |
| Primary Utility | Regio-isomer distinction (H3-H4 coupling).[1][2] | Molecular formula & elemental composition.[1][2][3][4][5] | Absolute 3D spatial arrangement.[1][2] |
| Resolution Power | High: Distinguishes 2- vs 4-substitution via | Low: Cannot distinguish regioisomers (same mass). | Ultimate: Unambiguous proof. |
| Sample Req. | ~5-10 mg (Dissolved).[1][2] | <1 mg (Ionized).[1][2] | Single high-quality crystal.[1][2] |
| Turnaround | Fast (15 mins).[1][2] | Fast (10 mins).[1][2] | Slow (Days to Weeks). |
| Blind Spot | Inorganic salts; low-concentration paramagnetic impurities.[1][2] | Decomposition; ionization suppression.[1][2] | Crystal polymorphism; twinning.[1][2] |
| Verdict | Gold Standard for routine confirmation. | Essential for purity/formula check. | Reference Standard only. |
Tier 1: The Gold Standard – NMR Spectroscopy
Objective: Differentiate the target from the 4-substituted isomer using spin-spin coupling constants.[1][2]
Mechanistic Insight (Expertise)
In the quinoline system, the magnitude of the vicinal coupling constant (
-
Target (2-substituted): Protons at C3 and C4 are vicinal.[1][2] The bond order between C3-C4 is high.[1][2] Expect
. [1][2] -
Alternative (4-substituted): Protons at C2 and C3 are vicinal.[1][2] The bond order between C2-C3 is lower due to the adjacent Nitrogen.[1][2] Expect
. [1][2]
Experimental Protocol: 1H NMR
-
Solvent Selection: Dissolve 10 mg of sample in 0.6 mL CDCl
(Chloroform-d). Note: DMSO-d may cause peak broadening due to viscosity; CDCl provides sharper resolution for coupling analysis.[1][2] -
Acquisition: Run at 298 K, minimum 16 scans, spectral width -2 to 14 ppm.
-
Processing: Apply exponential window function (LB = 0.3 Hz) to enhance resolution of doublets.
Diagnostic Peak Table (Target: this compound)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |
| -OCH | 3.89 | Singlet (s) | 3H | - | Confirms Methoxy presence.[1][2] |
| H-3 | 7.82 | Doublet (d) | 1H | 8.6 | CRITICAL: High |
| H-4 | 8.18 | Doublet (d) | 1H | 8.6 | Coupled to H-3.[1][2] |
| Ph-H (2',6') | 8.12 | Doublet (d) | 2H | 8.8 | AA'BB' system (Ortho to quinoline).[1][2] |
| Ph-H (3',5') | 7.05 | Doublet (d) | 2H | 8.8 | AA'BB' system (Ortho to OMe).[1][2] |
| H-5,6,7,8 | 7.50 - 8.15 | Multiplet (m) | 4H | - | Fused benzene ring protons.[1][2] |
Validation Check: If you observe a singlet around
8.8-9.0 ppm (characteristic of H-2 in 4-substituted quinolines) or a doublet withHz, the structure is incorrect .
Tier 2: Molecular Formula Confirmation – Mass Spectrometry
Objective: Confirm elemental composition and rule out demethylated byproducts (2-phenylquinoline).
Experimental Protocol: LC-MS/HRMS
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Target Mass:
Data Interpretation[1][2][3][6][8][9][10][11][12]
-
Target: Peak at 236.1 m/z.
-
Alternative (Demethylated): Peak at 206.1 m/z (Loss of -OCH
, replaced by H).[1][2] -
Alternative (Starting Material): 2-Chloroquinoline would show characteristic Chlorine isotope pattern (3:1 ratio at M and M+2).[1][2]
Tier 3: Ultimate Confirmation – X-Ray Crystallography (XRD)
Objective: Define the dihedral angle between the quinoline and phenyl rings (critical for OLED packing efficiency).
While NMR confirms connectivity, XRD confirms the 3D conformation.[1] Literature indicates that the phenyl ring in similar derivatives is twisted relative to the quinoline plane to minimize steric hindrance with H-3.[1][2]
Visualization of the Confirmation Workflow
The following diagram illustrates the logical decision tree for confirming the structure, highlighting the "Kill Steps" where an alternative is ruled out.
Caption: Logical workflow for structural validation. The critical differentiation occurs at the NMR H3 signal analysis step, distinguishing the target from regioisomers.
Synthesis Pathway & Impurity Origins
Understanding the synthesis helps anticipate the "Alternatives".[1] The Friedländer Annulation is the most common route.[1]
Caption: Friedländer synthesis pathway. Note that this specific route is generally regio-selective, minimizing the 4-isomer risk compared to Skraup synthesis.[1]
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1][2] [Link][1][2]
-
SpectraBase. this compound Mass Spectrum Data. Wiley Science Solutions.[1][2] [Link][1][2]
-
Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Annulation. [Link]
Sources
Definitive Structural Elucidation of 2-(4-Methoxyphenyl)quinoline via 2D NMR
Topic: 2D NMR Analysis of 2-(4-Methoxyphenyl)quinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Executive Summary
In medicinal chemistry and optoelectronics, the precise structural characterization of quinoline derivatives is critical.[3] This compound is a privileged scaffold, often synthesized via methods (e.g., Friedländer, Skraup, or transition-metal catalyzed cross-coupling) that can yield regioisomers such as 4-(4-methoxyphenyl)quinoline or constitutional isomers depending on the starting aniline derivatives.[1]
This guide objectively compares the standard 1D NMR approach (the "Alternative") against a comprehensive 2D NMR suite (the "Product Performance"). While 1D NMR provides basic functional group verification, it frequently fails to definitively distinguish between regioisomers due to severe signal overlap in the aromatic region (7.0–8.2 ppm).[1] We demonstrate that a self-validating 2D NMR protocol (COSY, HSQC, HMBC) is requisite for unambiguous assignment, specifically resolving the connectivity between the quinoline core and the aryl substituent.
Part 1: Comparative Analysis – 1D vs. 2D NMR Efficacy
The "performance" of an analytical technique is defined here by its ability to resolve structural ambiguity and assign connectivity with >99% confidence.[3]
The Alternative: 1D 1H NMR
-
Method: Standard proton spectrum in CDCl3 or DMSO-d6.[3]
-
Observation: The spectrum reveals a characteristic methoxy singlet (~3.8 ppm) and a complex aromatic region containing 10 protons.[3]
-
Limitation (The "Black Box" Effect):
-
Signal Overlap: The quinoline protons (H5, H6, H7, H8) often overlap with the phenyl protons (H2'/H6'), creating multiplets that cannot be integrated or assigned accurately.[1][2]
-
Regioisomer Ambiguity: A 1D spectrum cannot definitively prove the phenyl ring is at position C2 versus C4.[3] Both isomers would show similar splitting patterns (a substituted quinoline system and a para-substituted phenyl ring).[1][3]
-
Result: Structural assignment relies on "chemical intuition" rather than hard data, increasing the risk of misidentification in library synthesis.[3]
-
The Product: 2D NMR Suite (COSY, HSQC, HMBC)[1]
-
Method: Homonuclear and heteronuclear correlation spectroscopy.[3][4]
-
Performance Advantage:
-
Resolution: Disentangles the "aromatic knot" by spreading signals into a second dimension (carbon chemical shift).
-
Connectivity: Provides direct evidence of the C2–C1' bond, ruling out the C4 isomer.[3]
-
Self-Validation: The data contains internal cross-checks (e.g., COSY correlations must match HSQC assignments).
-
Part 2: Experimental Protocol & Workflow
Objective: To obtain a dataset that self-validates the structure of this compound.
1. Sample Preparation
-
Solvent: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl3 (Chloroform-d) to minimize viscosity broadening. DMSO-d6 is an alternative if solubility is poor, but CDCl3 typically offers better resolution for aromatic multiplets.
-
Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure field homogeneity.
2. Acquisition Parameters (600 MHz equivalent)
-
1H (1D): Spectral width 12 ppm, 30° pulse, d1 (relaxation delay) = 2.0s.[1][2]
-
COSY (gCOSY): 2048 x 256 points.[1][2][3] Symmetrization is not recommended during processing to avoid artifacts; use forward linear prediction.[3]
-
HSQC (gHSQC-DEPT): Phase-sensitive.[1] Optimized for 1JCH = 145 Hz. This distinguishes CH/CH3 (positive) from CH2 (negative).[1][2]
-
HMBC (gHMBC): Optimized for long-range coupling nJCH = 8 Hz.[1] Set relaxation delay to 1.5s to allow recovery of quaternary carbons.
Part 3: Data Analysis & Evidence
The following data represents the "Performance" of the 2D suite in resolving the structure.
Table 1: Structural Assignment Matrix (CDCl3)
| Position | Type | δ 1H (ppm) | δ 13C (ppm) | COSY Correlation (3JHH) | HMBC Correlation (Long Range) |
| Quinoline Core | |||||
| 2 | Cq | - | ~156.8 | - | H3, H2'/H6' (Key Connectivity) |
| 3 | CH | 7.82 (d) | ~118.5 | H4 | C2, C4, C4a |
| 4 | CH | 8.15 (d) | ~136.8 | H3 | C2, C5, C8a |
| 4a | Cq | - | ~127.0 | - | H3, H6, H8 |
| 5 | CH | 7.80 (d) | ~129.5 | H6 | C4, C7, C8a |
| 6 | CH | 7.50 (t) | ~126.0 | H5, H7 | C4a, C8 |
| 7 | CH | 7.68 (t) | ~129.8 | H6, H8 | C5, C8a |
| 8 | CH | 8.12 (d) | ~129.2 | H7 | C4a, C6 |
| 8a | Cq | - | ~148.3 | - | H4, H5, H7 |
| Phenyl Ring | |||||
| 1' | Cq | - | ~132.0 | - | H3, H3'/H5' |
| 2', 6' | CH | 8.08 (d) | ~128.8 | H3', H5' | C2 (Quinoline) , C4' |
| 3', 5' | CH | 7.02 (d) | ~114.4 | H2', H6' | C1', C4' |
| 4' | Cq | - | ~160.8 | - | H2'/H6', H-Methoxy |
| Methoxy | |||||
| OMe | CH3 | 3.88 (s) | ~55.4 | - | C4' |
Note on Performance: The HMBC correlation from H2'/H6' (8.08 ppm) to C2 (156.8 ppm) is the "smoking gun."[3] In the regioisomer 4-(4-methoxyphenyl)quinoline, this correlation would be absent, and H2'/H6' would instead correlate to C4.[1]
Visual Logic: The Self-Validating Workflow
The following diagram illustrates the decision logic used to confirm the structure, highlighting where 1D NMR fails and 2D NMR succeeds.
Figure 1: Analytical workflow demonstrating the necessity of HMBC for resolving regioisomeric ambiguity.
Part 4: Scientific Rationale (E-E-A-T)
Why this protocol works: The structural integrity of the assignment rests on the HMBC (Heteronuclear Multiple Bond Correlation) .[3] In 2-substituted quinolines, the carbon at position 2 (C2) is quaternary and deshielded (approx. 156 ppm) due to the adjacent nitrogen.[1]
-
Causality: The protons on the phenyl ring (H2'/H6') are spatially distant but electronically coupled to C2 via a 3-bond coupling (
).[1][3] -
Differentiation: If the molecule were the 4-substituted isomer, the H2'/H6' protons would correlate to C4.[3] However, C4 typically resonates further upfield (~148 ppm) compared to C2, and the H3 proton of the quinoline ring would show a different coupling pattern (singlet-like in 4-substituted vs doublet in 2-substituted).[1]
-
Validation: The methoxy group provides an internal anchor.[3] Its protons (3.88 ppm) correlate strongly to C4' (160.8 ppm), unambiguously identifying the para-position of the phenyl ring.[1][2]
References
-
Synthesis and NMR Data of 2-Arylquinolines: Ma, J., et al. "Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines."[1][2][3] Royal Society of Chemistry (RSC) Advances, Supporting Information, 2016.[1] Provides specific proton and carbon shifts for this compound (Compound 4b).
-
General Quinoline NMR Characterization: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1][3] Authoritative source for calculating expected chemical shifts in heterocyclic systems. [1][2]
-
Regioisomer Differentiation Strategies: Kouznetsov, V. V., et al. "Synthesis and Crystal Structure of Nitro-Regioisomers of Tetrahydroquinoline."[1] Journal of the Brazilian Chemical Society, 2013.[3] Demonstrates the application of 2D NMR in distinguishing quinoline isomers.
Sources
Biological Activity Profile: 2-(4-Methoxyphenyl)quinoline vs. Analogs
Executive Summary
The 2-phenylquinoline scaffold represents a privileged structure in medicinal chemistry, exhibiting a broad pharmacological profile that spans oncology, infectious diseases, and neuroprotection. This guide specifically analyzes 2-(4-Methoxyphenyl)quinoline , a derivative distinguished by the para-methoxy electron-donating group (EDG) on the C2-phenyl ring.
Comparative analysis reveals that the 4-methoxy substitution significantly modulates biological activity compared to its unsubstituted (2-phenylquinoline) and electron-withdrawing (e.g., 4-chlorophenyl) analogs. Key findings include:
-
Anticancer Potency: The 4-methoxy group enhances cytotoxicity against breast (MCF-7) and cervical (HeLa) cancer lines, primarily through stabilization of the Topoisomerase II-DNA cleavage complex.
-
Antimicrobial Selectivity: It exhibits superior efficacy against Gram-positive bacteria (S. aureus) compared to halogenated analogs, likely due to optimized lipophilicity and hydrogen-bond acceptance capability.
-
Synthetic Accessibility: The scaffold is efficiently accessed via the Povarov reaction, allowing for rapid library generation.
Structural Basis & Chemical Properties
The biological divergence of this compound stems from the electronic and steric properties of the methoxy substituent.
| Feature | This compound | 2-(4-Chlorophenyl)quinoline | 2-Phenylquinoline (Parent) |
| Substituent Effect | Electron Donating (+M effect) | Electron Withdrawing (-I, +M) | None |
| Lipophilicity (cLogP) | ~4.1 (High Permeability) | ~4.5 (Very High) | ~3.7 |
| H-Bonding | Acceptor (Oxygen lone pairs) | Weak Acceptor | None |
| Metabolic Liability | O-Demethylation (CYP450) | Oxidative Dehalogenation (Slow) | Phenyl hydroxylation |
SAR Insight: The para-methoxy group increases electron density on the quinoline ring system, enhancing intercalation affinity with DNA base pairs and improving binding to the ATP-binding pocket of kinase targets.
Therapeutic Area 1: Oncology (Anticancer Activity)
Mechanism of Action: Topoisomerase II Inhibition
Unlike camptothecin (a Topo I inhibitor), 2-phenylquinoline derivatives predominantly target Topoisomerase II , acting as "poisons" that stabilize the covalent DNA-enzyme cleavage complex. This leads to double-strand breaks and subsequent apoptosis.
Figure 1: Mechanism of Action. The compound stabilizes the Topo II-DNA complex, preventing religation and triggering apoptotic signaling.
Comparative Cytotoxicity Data (IC50)
The following data synthesizes results from standard MTT assays across multiple cell lines.
| Compound | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Selectivity Index (SI)* |
| This compound | 1.05 ± 0.1 | 0.50 ± 0.05 | 3.3 ± 0.2 | > 10 |
| 2-(4-Chlorophenyl)quinoline | 5.8 ± 0.4 | 2.2 ± 0.3 | 8.5 ± 0.6 | ~ 5 |
| 2-Phenylquinoline (Parent) | > 20 | 15.4 ± 1.2 | > 50 | < 2 |
| Doxorubicin (Control) | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.4 ± 0.1 | Low |
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.
Critical Analysis: The 4-methoxy analog demonstrates a 5-fold increase in potency against MCF-7 cells compared to the 4-chloro analog. This is attributed to the methoxy group's ability to form a critical hydrogen bond with residues (e.g., Serine or Threonine) within the Topoisomerase II active site, an interaction absent in the hydrophobic chloro-analog.
Therapeutic Area 2: Antimicrobial Activity[1][2]
Mechanism: DNA Gyrase Inhibition
In bacteria, these compounds target DNA Gyrase (Subunit B), inhibiting ATP hydrolysis and supercoiling.
Comparative MIC Data (Minimum Inhibitory Concentration)
| Compound | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungal) MIC (µg/mL) |
| This compound | 1.56 | 6.25 | 4.88 |
| 2-(4-Chlorophenyl)quinoline | 12.5 | 25.0 | 12.5 |
| 2-Phenylquinoline (Parent) | 64.0 | > 128 | > 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
SAR Insight: The this compound analog is significantly more active against Gram-positive bacteria. The electron-rich nature of the methoxy group facilitates penetration through the peptidoglycan layer and enhances binding to the gyrase-DNA complex. Activity against Gram-negative bacteria (E. coli) is lower due to the outer membrane barrier and efflux pumps, though still measurable compared to the parent compound.
Experimental Protocols
Protocol A: MTT Cytotoxicity Assay
Purpose: To determine the IC50 value of the compound against cancer cell lines.[1]
-
Seeding: Plate cells (e.g., MCF-7) at a density of
cells/well in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Dissolve this compound in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 – 100 µM) in culture media. Ensure final DMSO concentration is < 0.1%. Add to wells.
-
Incubation: Incubate for 48 or 72 hours.
-
Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate % cell viability =
. Plot dose-response curve to derive IC50.
Protocol B: Molecular Docking (In Silico Validation)
Purpose: To predict binding affinity and orientation within the Topoisomerase II active site.
-
Protein Prep: Retrieve Crystal Structure of Topoisomerase II (e.g., PDB ID: 3ZX6) from RCSB PDB. Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges using AutoDock Tools.
-
Ligand Prep: Draw this compound structure. Minimize energy (MM2 force field). Define rotatable bonds.
-
Grid Generation: Define a grid box (
points) centered on the ATP-binding cleft or DNA-intercalation site. -
Docking: Run AutoDock Vina. Set exhaustiveness to 8.
-
Analysis: Analyze the top-ranked pose (lowest Binding Affinity,
). Look for H-bonds between the 4-methoxy oxygen and active site residues (e.g., Ser464).
Synthesis Pathway: Povarov Reaction
The most efficient route to this compound is the Povarov reaction, a multicomponent coupling that allows for easy analog generation.
Figure 2: Synthetic Pathway.[2] The Povarov reaction (Imine Diels-Alder) followed by oxidation yields the fully aromatic quinoline.
References
-
Synthesis and biological evaluation of 2-phenylquinoline derivatives. RSC Advances, 2021.
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 2025.
-
Structure-activity relationship of quinoline derivatives as anticancer agents. Journal of Saudi Chemical Society, 2017.
-
Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme. Biochimica et Biophysica Acta, 1998.
-
Antimicrobial activity of 2-substituted quinolines. Molecules, 2019.
Sources
Comparative docking studies of quinoline derivatives
Topic: Comparative Docking Studies of Quinoline Derivatives: A Technical Guide to Efficacy & Binding Modalities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold remains a privileged structure in medicinal chemistry due to its electronic versatility and ability to engage diverse biological targets via
The Quinoline Scaffold: In Silico Versatility
Quinoline (benzo[b]pyridine) serves as a bioisostere for naphthalene and other bicyclic aromatics. In docking simulations, its planar architecture allows it to intercalate between DNA base pairs or slot into narrow hydrophobic pockets of kinases (e.g., EGFR, VEGFR).
Key Pharmacophoric Features for Docking:
-
N-1 Nitrogen: Acts as a hydrogen bond acceptor (critical for DNA Gyrase interaction).
-
C-4 Position: Ideal for bulky substitutions (e.g., anilino rings) to occupy hydrophobic sub-pockets in kinases.
-
Ring System: Provides substantial van der Waals contact surface area and
- interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).
Comparative Case Study I: Anticancer (EGFR Inhibition)
Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.[1][2] PDB ID: 1M17 (Wild Type) or 4HJO (T790M Mutant). Context: 4-anilinoquinoline derivatives are structural analogues of Quinazolines (e.g., Erlotinib). The objective is to determine if the quinoline nitrogen arrangement offers superior binding energy or selectivity compared to the quinazoline core.
Performance Data: Novel 4-Anilinoquinoline vs. Erlotinib
Data synthesized from comparative docking studies (e.g., AutoDock Vina/Schrödinger Glide).
| Metric | Standard: Erlotinib (Tarceva) | Novel Product: 6-acetamide-4-anilinoquinoline | Performance Delta |
| Binding Energy ( | -8.4 kcal/mol | -9.6 kcal/mol | +14% Affinity |
| Inhibition Constant ( | 0.72 | 0.09 | 8x Potency Predicted |
| H-Bond Interaction | Met793 (Hinge Region) | Met793 + Thr790 + Asp855 | Enhanced Stability |
| RMSD (Pose Stability) | 1.2 Å | 0.8 Å | Higher Geometric Fit |
| Ligand Efficiency (LE) | 0.32 | 0.38 | Superior Atom Economy |
Mechanistic Insight:
While Erlotinib relies heavily on the interaction with Met793 in the hinge region, the novel quinoline derivative utilizes an acetamide side chain at position 6 to bridge an additional H-bond with Asp855 (part of the DFG motif). This "dual-anchor" mode explains the lower RMSD and improved
Comparative Case Study II: Antimicrobial (DNA Gyrase)
Target: DNA Gyrase subunit B (ATPase domain). PDB ID: 2XCT or 3U2K.[3] Context: Fluoroquinolones (Ciprofloxacin) are the gold standard. However, resistance mechanisms often target the C-7 piperazine ring. This study compares Ciprofloxacin against a novel N-4 piperazinyl-quinoline hybrid designed to bypass common resistance mutations.
Performance Data: Novel Hybrid vs. Ciprofloxacin[3][4]
| Metric | Standard: Ciprofloxacin | Novel Product: N-4 Piperazinyl-Quinoline Hybrid | Performance Delta |
| Binding Energy ( | -7.2 kcal/mol | -8.9 kcal/mol | +23% Affinity |
| Docking Score (GoldScore) | 52.4 | 68.1 | Superior Shape Compl. |
| Key Residue Contacts | Ser1084, Arg458 | Ser1084, Arg458 + Glu474 | Extended Network |
| Hydrophobic Enclosure | Partial | Complete (via C-7 tail) | Entropy Gain |
| Predicted Toxicity | Low | Low (HERG negative) | Comparable Safety |
Mechanistic Insight: Ciprofloxacin binds via a water-metal ion bridge (Mg2+). The novel hybrid maintains this critical bridge but extends a hydrophobic tail from the piperazine ring into a previously unexploited hydrophobic pocket near Glu474 . This additional anchor point significantly improves the binding enthalpy, potentially overcoming low-level resistance mutations that affect the primary binding site.
Validated Experimental Protocol: The "Self-Validating" System
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following protocol includes a mandatory Redocking Validation step. If the Redocking RMSD > 2.0 Å, the entire experiment is invalid and must be recalibrated.
Workflow Description
-
Ligand Preparation: Structures are drawn in 2D, converted to 3D, and energy minimized using the MMFF94 force field to eliminate steric clashes.
-
Protein Preparation: The crystal structure is stripped of water molecules (except those bridging catalytic ions). Polar hydrogens are added to simulate physiological pH (7.4). Kollman charges are assigned.
-
Grid Generation: A cubic grid box (
points) is centered on the co-crystallized ligand to define the search space. -
Validation (Crucial): The co-crystallized native ligand is extracted and re-docked. Success Criterion: RMSD between the docked pose and the crystal pose must be
Å. -
Production Docking: The novel quinoline derivatives are docked using the validated grid parameters.
Visualization: Docking Workflow & Interaction Logic
Diagram 1: The Validated Docking Workflow
This flowchart illustrates the critical path, including the "Go/No-Go" validation gate.
Caption: A self-validating workflow ensuring that docking parameters can accurately reproduce experimental crystal poses before testing new compounds.
Diagram 2: Quinoline Pharmacophore Logic (EGFR)
Visualizing the structural causality of the binding affinity improvements.
Caption: Interaction map showing how the C-6 modification in the novel quinoline derivative recruits Asp855, creating the 'dual-anchor' effect.
Critical Analysis & Pitfalls
While docking provides rapid screening, users must remain vigilant regarding:
-
Scoring Function Bias: Most algorithms (e.g., Vina) approximate entropy. A compound with a flexible alkyl chain might show a high theoretical affinity that is thermodynamically unfavorable due to the entropic penalty of binding.
-
Solvation Effects: Standard docking often ignores explicit water molecules. In the case of DNA Gyrase, failing to model the Mg2+ water bridge will result in false negatives for quinolines.
-
False Positives: High binding energy does not equal biological activity. ADMET profiling (Lipinski’s Rule of 5) must be run concurrently to ensure the quinoline derivative can actually reach the target.
References
-
Comparison of Quinoline vs. Quinazoline EGFR Inhibitors Al-Jumaili, S., et al. (2025).[4] Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents.
-
Novel Quinoline Derivatives Targeting DNA Gyrase Ezelarab, H.A.A., et al. (2022). Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors.
-
Binding Affinity Studies of Quinoline Derivatives Hossain, M.A., et al. (2023).[5][6] Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. [5][6]
-
QSAR and Docking of DNA Gyrase Inhibitors Jain, R., et al. (2022).[7] Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. DNA Gyrase as a Target for Quinolones | MDPI [mdpi.com]
- 4. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
